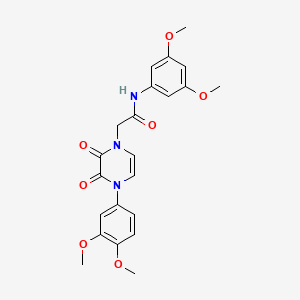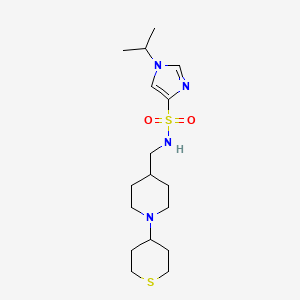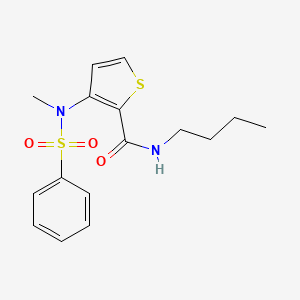![molecular formula C20H19N3O4 B2677951 Methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate CAS No. 1211849-10-3](/img/structure/B2677951.png)
Methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate is a complex organic compound with a unique structure that combines several functional groups, including a formyl group, a methyl group, and a pyrido[1,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrido[1,2-a]pyrimidine core, which can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 2-[benzyl-(3-carboxy-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate.
Reduction: Methyl 2-[benzyl-(3-hydroxymethyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential biological activities. The pyrido[1,2-a]pyrimidine core is known to exhibit various pharmacological properties, and derivatives of this compound could be studied for their potential as therapeutic agents in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its unique structure may also make it suitable for use in the design of new catalysts or as a precursor for the synthesis of advanced polymers.
Mechanism of Action
The mechanism of action of Methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[benzyl-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate: Lacks the 9-methyl group, which may affect its biological activity and chemical reactivity.
Methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]propanoate: Has a propanoate group instead of an acetate group, which could influence its solubility and interaction with biological targets.
Uniqueness
Methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate is unique due to the specific combination of functional groups and the presence of the pyrido[1,2-a]pyrimidine core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-14-7-6-10-23-18(14)21-19(16(13-24)20(23)26)22(12-17(25)27-2)11-15-8-4-3-5-9-15/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNANXFIDIUZEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)N(CC3=CC=CC=C3)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2677868.png)
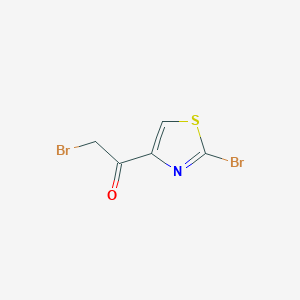
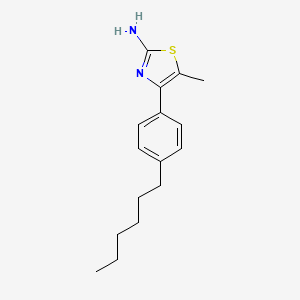
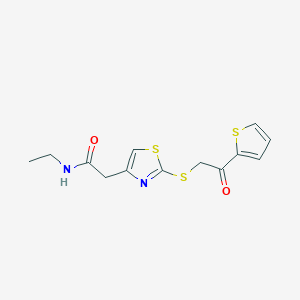
![N-methyl-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2677873.png)
![2,3-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2677874.png)
![1-[4-(3-Methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2677876.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2677877.png)
![N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2677879.png)
![1-(4-ethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2677881.png)
![2-{[1-(Pyridine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2677882.png)
